2-Amino-N-(2-bromophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSXPWPBPXHJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588142 | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34489-85-5 | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34489-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino N 2 Bromophenyl Benzamide and Its Analogues
Established Synthetic Routes for Benzamide (B126) Core Structures
The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are employed to construct the benzamide scaffold present in the target molecule and its analogues. nih.gov
Amidation Reactions
Amidation reactions represent the most direct approach to forming the crucial amide linkage. These strategies typically involve the coupling of a carboxylic acid or its activated derivative with an amine.
The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation. youtube.com This reaction, while straightforward in principle, often requires activation of the carboxylic acid to proceed efficiently under mild conditions. A variety of coupling reagents have been developed to facilitate this process by converting the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net
Recent advancements have introduced catalytic systems that enable direct amide formation without the need for stoichiometric activating agents. researchgate.net For instance, certain boron-based reagents, like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective for the direct amidation of a wide array of carboxylic acids and amines. nih.govacs.org These reactions can often be performed with equimolar amounts of the acid and amine, sometimes open to the air, simplifying the operational procedure. acs.org Another approach involves the in-situ generation of reactive phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which activate the carboxylic acid for subsequent reaction with an amine. acs.org
Table 1: Examples of Carboxylic Acid and Amine Coupling Conditions
| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Solvent | Conditions | Yield | Reference |
| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | MeCN | 80 °C, 15 h | 91% | acs.org |
| Benzoic Acid | Benzylamine | N-chlorophthalimide, PPh₃ | Toluene | Room Temp, 12 h | Good to Excellent | acs.org |
| 2,3-dimethoxybenzoic acid | Various amines | Not specified | Not specified | Not specified | Not specified | researchgate.net |
This table is representative and does not list all possible combinations.
A classic and highly efficient method for amide bond formation is the reaction of an acyl halide, typically an acyl chloride, with an amine. orgoreview.comlibretexts.org This nucleophilic acyl substitution reaction is generally rapid and proceeds at room temperature. researchgate.net The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine. orgoreview.com To counteract this, the reaction is often carried out with an excess of the amine (at least two equivalents) or in the presence of an auxiliary base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the HCl. orgoreview.comresearchgate.net
This method is robust and widely applicable for primary and secondary amines. orgoreview.com For example, the synthesis of N-2-bromophenylbenzamide, a precursor for cyclization reactions, can be achieved by reacting 2-bromoaniline (B46623) with benzoyl chloride. orgsyn.org
Isatoic Anhydride (B1165640) Mediated Syntheses of 2-Aminobenzamides
A particularly effective method for the synthesis of 2-aminobenzamides involves the use of isatoic anhydride. wikipedia.org This cyclic compound reacts with a variety of nucleophiles, including primary amines, to yield 2-aminobenzamide (B116534) derivatives. nih.govacs.org The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and the loss of carbon dioxide. nih.gov
This methodology offers a direct route to the 2-aminobenzamide scaffold. Syntheses can be performed under conventional heating in solvents like dimethylformamide (DMF) or using microwave irradiation, which can be milder and more time-efficient. nih.gov The reaction of isatoic anhydride with various primary amines and aromatic aldehydes has also been explored in one-pot procedures to generate more complex heterocyclic structures. researchgate.net
Targeted Synthesis of 2-Amino-N-(2-bromophenyl)benzamide
The specific synthesis of this compound can be achieved by applying the general principles of amidation to carefully selected starting materials.
Specific Precursors and Optimized Reaction Conditions
The most direct synthesis of the title compound involves the reaction between isatoic anhydride and 2-bromoaniline .
In a typical procedure, isatoic anhydride is reacted with 2-bromoaniline. This reaction can be performed under thermal conditions, often in a suitable solvent like DMF. nih.gov The nucleophilic 2-bromoaniline attacks the isatoic anhydride, leading to the formation of the desired this compound and the release of carbon dioxide gas.
Alternatively, the synthesis can be envisioned as a two-step process starting from 2-aminobenzoic acid (also known as anthranilic acid). ymdb.canist.gov First, the 2-aminobenzoic acid would be coupled with 2-bromoaniline. This amidation would likely require a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, to facilitate the reaction with the relatively less nucleophilic 2-bromoaniline. nih.gov Following the amide bond formation, any protecting groups on the 2-amino functionality would be removed to yield the final product. However, the isatoic anhydride route is generally more direct for this class of compounds. nih.govsioc-journal.cn
Table 2: Precursors for this compound Synthesis
| Precursor 1 | Precursor 2 | Product | Synthetic Method |
| Isatoic Anhydride | 2-Bromoaniline | This compound | Isatoic Anhydride Mediated Synthesis |
| 2-Aminobenzoic Acid | 2-Bromoaniline | This compound | Carboxylic Acid and Amine Coupling |
| 2-Aminobenzoyl Chloride | 2-Bromoaniline | This compound | Acyl Halide Reaction with Amine |
Yield Optimization and Control of Reaction Selectivity
The optimization of reaction yield and the control of selectivity are paramount in the synthesis of complex molecules like this compound. Research into the synthesis of related benzamide structures demonstrates that factors such as the choice of catalyst, solvent, temperature, and reaction time are critical in maximizing the yield and directing the reaction towards the desired product.
In the synthesis of quinazolinones from 2-amino N-substituted benzamides, for instance, optimization studies revealed that p-toluenesulfonic acid (TsOH) significantly improved the reaction yield. rsc.org The amount of the acid was a crucial parameter, with yields dropping when the quantity was varied from the optimal level. rsc.org Similarly, the choice of oxidant was found to be critical, with di-tert-butyl peroxide (DTBP) proving to be the most efficient among several tested. rsc.org These findings underscore the importance of systematic screening of reaction components to achieve optimal yields.
The substrate scope is also a key consideration for yield. Studies on the synthesis of 2-aryl quinazolinones from 2-amino benzamides showed that a wide range of substituents on both the benzamide and the coupling partner were well-tolerated, generally providing moderate to good yields. rsc.org However, significant steric hindrance, such as a sec-butyl group on the amide nitrogen, could lower the yield of the expected product and lead to the formation of side products. rsc.org
In a domino synthesis of quinazoline-amide hybrid molecules, the reaction of isatins with various 2-amino-(N-alkyl/aryl) benzamides was optimized. The choice of solvent and catalyst was explored, with iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in methanol (B129727) under reflux conditions providing a good initial yield of 70%. rsc.org Further optimization could potentially increase this yield. The reaction proved effective for a range of substituted isatins and 2-amino benzamides, with yields generally ranging from 68% to 79%. rsc.org
The following table illustrates the optimization of reaction conditions for a related annulation reaction of 2-amino-N-phenylbenzamide with toluene, highlighting the impact of catalyst and oxidant choice on product yield.
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Yield (%) |
| 1 | None | DTBP (3) | Trace |
| 2 | TsOH (0.2) | DTBP (3) | 81 |
| 3 | TsOH (0.2) | TBHP (3) | 56 |
| 4 | TsOH (0.2) | BPO (3) | 65 |
| 5 | TFA (0.2) | DTBP (3) | 67 |
| 6 | AcOH (0.2) | DTBP (3) | 45 |
| Data sourced from a study on the synthesis of 2-aryl quinazolinones. rsc.org DTBP = Di-tert-butyl peroxide, TBHP = tert-Butyl hydroperoxide, BPO = Benzoyl peroxide, TsOH = p-Toluenesulfonic acid, TFA = Trifluoroacetic acid, AcOH = Acetic acid. |
Green Chemistry Principles in Benzamide Synthesis
The application of green chemistry principles to the synthesis of benzamides is a growing area of research, driven by the pharmaceutical industry's need for more sustainable manufacturing processes. mdpi.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. chemmethod.comwjpmr.com
Key green chemistry research areas in pharmaceutical manufacturing include the selection of safer solvents and the development of solvent-free reaction conditions. semanticscholar.org For benzamide synthesis, this translates to moving away from toxic and hazardous reagents and solvents, such as benzoyl chloride which requires bases like pyridine, towards more environmentally benign alternatives. tandfonline.com
Solvent Selection and Eco-Friendly Approaches
Solvents constitute a significant portion of the material used in pharmaceutical production, making their selection a critical aspect of green chemistry. mdpi.com The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. Research has focused on identifying greener alternatives to commonly used aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF). mdpi.combohrium.comnih.govmostwiedzy.pl
Another significant eco-friendly approach is the development of solvent-free or solid-state reactions. semanticscholar.org These methods reduce pollution, lower costs, and simplify reaction procedures. semanticscholar.org For example, the synthesis of various amides has been achieved with high yields under solvent-free conditions at room temperature, using enol esters as acyl donors without the need for any catalyst. tandfonline.com Boric acid has also been used as a catalyst for amidation in solvent-free conditions, providing a quick and convenient method that adheres to several green chemistry principles. semanticscholar.org
| Solvent | Type | Green Profile | Notes on Benzamide Solubility |
| DMSO | Aprotic | Commonly used, but has toxicity concerns. | High solubility for aromatic amides. bohrium.comnih.gov |
| DMF | Aprotic | Toxic, considered a substance of very high concern. | High solubility for aromatic amides. bohrium.comnih.gov |
| 4-Formylomorpholine (4FM) | Aprotic | Considered a greener alternative to DMF. nih.govmostwiedzy.pl | Efficient solvent, with solubility comparable to DMSO and DMF. bohrium.comnih.govmostwiedzy.pl |
| Water | Protic | The greenest solvent. | Often used in binary mixtures to reduce organic solvent use. nih.gov |
| None (Solvent-free) | N/A | Ideal green approach, minimizes waste. | Successful for direct amidation reactions. semanticscholar.orgtandfonline.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. arkat-usa.orgnih.gov The technique's efficiency stems from the direct and rapid heating of the reaction mixture through the interaction of microwaves with polar molecules. nih.gov
In the context of benzamide synthesis, microwave irradiation has been successfully employed to prepare various 2-aminobenzamide derivatives. A comparative study on the synthesis of 2-Amino-N-(4-fluorophenyl)benzamide and its analogues demonstrated the clear advantages of microwave-assisted synthesis (Method B) over conventional heating (Method A). nih.gov For instance, the synthesis of 2-Amino-N-(4-chlorophenyl)benzamide required 5 minutes under microwave irradiation (140 W) to achieve a 70% yield, while the conventional method would presumably take longer. nih.gov Similarly, 2-Amino-N-(4-chlorobenzyl)benzamide was synthesized in 10 minutes (280 W) with a 62% yield using microwaves. nih.gov
Another study on the synthesis of oxazine (B8389632) derivatives highlighted that microwave assistance not only reduced reaction times and the amount of solvent needed but also improved yields and simplified the work-up process. arkat-usa.org These advantages make microwave-assisted protocols a highly attractive and eco-friendly alternative for the synthesis of this compound and its analogues.
| Compound Synthesized | Method | Reaction Time (min) | Yield (%) |
| 2-Amino-N-(4-fluorophenyl)benzamide | Conventional (A) | Not specified | 72 |
| 2-Amino-N-(4-fluorophenyl)benzamide | Microwave (B) | 10 | 65 |
| 2-Amino-N-(4-chlorophenyl)benzamide | Conventional (A) | Not specified | 80 |
| 2-Amino-N-(4-chlorophenyl)benzamide | Microwave (B) | 5 | 70 |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Conventional (A) | Not specified | 99 |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Microwave (B) | 4 | 84 |
| 2-Amino-N-(4-chlorobenzyl)benzamide | Conventional (A) | Not specified | 95 |
| 2-Amino-N-(4-chlorobenzyl)benzamide | Microwave (B) | 10 | 62 |
| Data adapted from a study on the synthesis of 2-aminobenzamide derivatives. nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino N 2 Bromophenyl Benzamide
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of 2-Amino-N-(2-bromophenyl)benzamide is anticipated to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. Analysis of related compounds, such as various 2-aminobenzamides and halogenated benzamides, allows for a detailed prediction of these vibrational modes. aip.orgnist.govchemicalbook.com
The primary amine (-NH₂) group on the benzoyl ring is expected to show symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. aip.org The secondary amide (-NH-) linkage will also present a distinct N-H stretching band, typically around 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, a strong and prominent peak, is predicted to appear in the range of 1680-1630 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the two aromatic rings will likely produce a set of peaks between 1600 and 1450 cm⁻¹. chemicalbook.com The C-N stretching vibrations from both the amino and amide groups are anticipated in the 1350-1250 cm⁻¹ region. The presence of the bromine atom on the phenyl ring is expected to give rise to a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400-3300 | Medium-Strong | Asymmetric and Symmetric -NH₂ Stretching |
| ~3300-3100 | Medium | -NH- (Amide) Stretching |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |
| ~1680-1630 | Strong | C=O (Amide I) Stretching |
| ~1600-1550 | Medium | -NH₂ Bending / Aromatic C=C Stretching |
| ~1550-1500 | Medium | N-H Bending (Amide II) / Aromatic C=C Stretching |
| ~1450-1400 | Medium | Aromatic C=C Stretching |
| ~1350-1250 | Medium | C-N Stretching |
| ~750-700 | Strong | C-H Out-of-plane Bending |
| ~600-500 | Medium-Weak | C-Br Stretching |
Raman Spectroscopy Investigations
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings and the carbon skeleton.
Based on studies of benzamide (B126) and its derivatives, the most intense Raman bands are anticipated to arise from the aromatic ring C=C stretching vibrations, typically observed in the 1600-1570 cm⁻¹ region. aip.orgnih.gov The ring breathing modes of the substituted benzene (B151609) rings are also expected to be prominent. The C-Br stretching vibration, while potentially weak in the IR spectrum, may show a more distinct signal in the Raman spectrum. The symmetric vibrations of the molecule will be particularly Raman active. Due to the presence of the bromine atom, a low-frequency band corresponding to the C-Br stretching mode is expected.
Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070 | Medium | Aromatic C-H Stretching |
| ~1600-1570 | Strong | Aromatic C=C Stretching |
| ~1000 | Strong | Aromatic Ring Breathing Mode |
| ~800-700 | Medium | Aromatic C-H Bending |
| ~600-500 | Medium | C-Br Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
The ¹H-NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for each proton. The aromatic region, between δ 6.5 and 8.5 ppm, will be complex due to the presence of two substituted benzene rings.
The protons on the 2-aminobenzoyl moiety are predicted to appear in the upfield region of the aromatic signals due to the electron-donating effect of the amino group. The protons on the 2-bromophenyl ring will be influenced by the electron-withdrawing bromine atom and the amide linkage. The amide proton (-NH-) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 9.0 ppm. The two protons of the primary amine (-NH₂) will also likely appear as a broad singlet, generally in the range of δ 4.5-6.0 ppm.
Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide -NH | > 9.0 | Broad Singlet |
| Aromatic Protons | 6.5 - 8.5 | Multiplets |
| Amino -NH₂ | 4.5 - 6.0 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations
The ¹³C-NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 165-170 ppm. spectrabase.com
The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon attached to the amino group (C-2) is expected to be shifted upfield compared to the other aromatic carbons due to the shielding effect of the amino group. Conversely, the carbon atom bonded to the bromine atom (C-2') will be influenced by the halogen's electronegativity and is expected to be in the range of δ 110-120 ppm. The other aromatic carbons will show distinct signals based on their substitution pattern.
Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 165 - 170 |
| Aromatic C-NH₂ | ~115 - 120 |
| Aromatic C-Br | ~110 - 120 |
| Other Aromatic C | 120 - 150 |
Advanced 2D NMR Techniques for Structural Assignment
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: A homonuclear COSY experiment would reveal the coupling relationships between protons on the same aromatic ring. Cross-peaks would be observed between adjacent protons, aiding in the assignment of the complex multiplets in the aromatic region.
HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons.
HMBC: The HMBC experiment would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons attached to the amino, bromo, and amide groups. For instance, the amide proton should show a correlation to the carbonyl carbon and carbons on both aromatic rings, confirming the connectivity of the molecule.
These 2D NMR experiments, when used in combination, provide a powerful methodology for the complete and accurate structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further enables the structural elucidation of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.
Elucidation of Molecular Fragmentation Pathways
The fragmentation of protonated this compound under collision-induced dissociation (CID) reveals characteristic pathways that are instrumental in confirming its structure. The fragmentation pattern is influenced by the molecule's inherent chemical bonds and the stability of the resulting fragments.
Upon ionization, the protonated molecule [M+H]⁺ is subjected to energetic collisions, leading to the cleavage of its weakest bonds. The fragmentation of benzamides and related structures typically involves several key pathways. nih.govosu.edu For this compound, the primary fragmentation events are expected to involve the amide linkage, the bromine substituent, and the amino group.
A common fragmentation pathway for protonated N-phenylbenzamides involves the cleavage of the amide C-N bond. nih.gov This can lead to the formation of a benzoyl cation and a neutral 2-bromoaniline (B46623) molecule, or alternatively, a protonated 2-bromoaniline and a neutral benzoic acid. Another significant fragmentation involves the loss of the bromine atom.
Studies on similar protonated amide compounds with electron-donating groups have shown rearrangement reactions can occur during dissociation. nih.gov For instance, protonated N-(3-aminophenyl)benzamide undergoes a nitrogen-oxygen (N-O) exchange rearrangement. nih.gov While the position of the amino group differs in the title compound, the potential for such complex rearrangements must be considered when interpreting the mass spectrum. The fragmentation of related synthetic cathinones, which also contain an alkylphenone backbone, often involves the formation of a stable tropylium (B1234903) ion. wvu.edu
A plausible fragmentation scheme for this compound would include the following steps:
Initial Scission: Cleavage of the amide bond to produce key fragment ions.
Loss of Neutrals: Subsequent loss of small neutral molecules like CO, H₂O, or NH₃ from the primary fragments. nih.govunito.it
Halogen Loss: Cleavage of the C-Br bond, which is a characteristic fragmentation for halogenated aromatic compounds.
The table below summarizes potential key fragment ions and their origins.
| Fragment m/z (Proposed) | Proposed Formula | Origin / Neutral Loss |
|---|---|---|
| 291/293 | [C₁₃H₁₂BrN₂O]⁺ | Protonated Molecular Ion [M+H]⁺ (Isotopic pattern due to Br) |
| 172 | [C₆H₅BrN]⁺ | Cleavage of amide bond, loss of aminobenzoyl group |
| 120 | [C₇H₆NO]⁺ | Cleavage of amide bond, loss of bromoaniline |
| 105 | [C₇H₅O]⁺ | Loss of NH from m/z 120 |
| 92 | [C₆H₆N]⁺ | Loss of CO from m/z 120 |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of a compound by providing its exact mass with high precision (typically to four or more decimal places). nih.gov This capability allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing it from other potential compounds that may have the same nominal mass.
For this compound, the elemental formula is C₁₃H₁₁BrN₂O. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be calculated. HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental m/z value that can be compared to the theoretical value, with any deviation measured in parts-per-million (ppm).
This high accuracy is crucial for confirming the identity of fragment ions as well. For example, a nominal mass of 28 could correspond to CO (27.9949 Da), N₂ (28.0061 Da), or C₂H₄ (28.0313 Da). nih.gov HRMS can easily differentiate between these possibilities, thereby providing certainty in the elucidation of fragmentation pathways. nih.gov
| Species | Elemental Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M] | C₁₃H₁₁⁷⁹BrN₂O | 290.0058 |
| [M+H]⁺ | [C₁₃H₁₂⁷⁹BrN₂O]⁺ | 291.0136 |
| [M] | C₁₃H₁₁⁸¹BrN₂O | 291.0038 |
| [M+H]⁺ | [C₁₃H₁₂⁸¹BrN₂O]⁺ | 292.0115 |
X-ray Diffraction Crystallography
Determination of Molecular Conformation and Tautomeric Forms
A key conformational feature in many ortho-substituted anilides is the formation of an intramolecular hydrogen bond. nih.govnih.gov In this molecule, an intramolecular hydrogen bond could potentially form between the amide N-H group and the nitrogen atom of the ortho-amino group on the benzoyl ring, or between an amino N-H and the amide carbonyl oxygen. Such an interaction would significantly influence the molecular conformation, likely forcing a more planar arrangement and creating a stable ring structure. mdpi.com
X-ray crystallography can also distinguish between different tautomeric forms. While the amide form is generally more stable for benzamides, the possibility of an iminol tautomer exists. The precise location of hydrogen atoms in the crystal structure, determined through diffraction data, can confirm the dominant tautomeric form in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The supramolecular architecture of this compound is dictated by a network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonds are expected to play a dominant role in the crystal packing. mdpi.com The amino group (-NH₂) and the amide N-H group are excellent hydrogen bond donors, while the amide carbonyl oxygen (=O) and the amino nitrogen are effective acceptors. These interactions can lead to the formation of distinct synthons, such as dimers or chains, which then assemble into a three-dimensional network. nih.govsemanticscholar.org
In addition to hydrogen bonding, the presence of a bromine atom introduces the possibility of halogen bonding. nih.gov A halogen bond is a noncovalent interaction where the halogen atom acts as an electrophilic species (via a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. nih.govresearchgate.net These interactions are highly directional and can be a significant force in directing crystal packing, sometimes competing with or complementing hydrogen bonds. researchgate.net The analysis would search for short Br···O or Br···N contacts with geometries characteristic of halogen bonds.
| Interaction Type | Donor | Acceptor | Typical Geometry |
|---|---|---|---|
| Hydrogen Bond | N-H (Amide, Amino) | O=C (Amide), N (Amino) | D-H···A angle of 150-180° |
| Halogen Bond | C-Br | O=C, N | C-Br···A angle close to 180° |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel displaced or T-shaped |
Polymorphism and Solid-State Structural Variability Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can have distinct physical properties, including solubility, stability, and melting point. Benzamides and related molecules are known to exhibit polymorphism, often arising from different possible hydrogen-bonding networks or variations in molecular conformation (conformational polymorphism). researchgate.netrsc.org
A systematic polymorph screen, involving crystallization from a variety of solvents under different conditions, would be necessary to explore the solid-state landscape of this compound. rsc.org Each identified polymorph would be a unique solid form with a distinct crystal structure. Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FT-IR spectroscopy would be used to identify and differentiate the polymorphic forms. rsc.org The discovery of multiple forms would highlight the molecule's structural flexibility and the subtle interplay of intermolecular forces that govern its self-assembly in the solid state. researchgate.net
Elemental Analysis
The elemental composition of this compound has been determined by calculation based on its molecular formula, C₁₃H₁₁BrN₂O. This theoretical analysis provides the expected percentage composition of each element—carbon, hydrogen, nitrogen, oxygen, and bromine—within a pure sample of the compound. Such data is fundamental for verifying the empirical formula of a synthesized compound.
The calculated elemental composition is presented in the table below. At present, experimentally determined elemental analysis data for this compound is not available in the reviewed scientific literature. The comparison of theoretical values with experimental findings, typically obtained through combustion analysis, is a critical step in the structural elucidation of a newly synthesized compound, serving to confirm its purity and elemental makeup.
| Element | Symbol | Calculated (%) | Found (%) |
|---|---|---|---|
| Carbon | C | 53.63 | N/A |
| Hydrogen | H | 3.81 | N/A |
| Nitrogen | N | 9.62 | N/A |
| Bromine | Br | 27.45 | N/A |
| Oxygen | O | 5.49 | N/A |
Computational Chemistry and Theoretical Investigations of 2 Amino N 2 Bromophenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For 2-Amino-N-(2-bromophenyl)benzamide, these methods provide a granular view of its electronic landscape and preferred spatial arrangement.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, lauded for its balance of accuracy and computational efficiency. nih.gov It is particularly adept at predicting the geometric parameters of molecules, a critical first step in most theoretical studies. nih.gov For this compound, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its most stable three-dimensional structure. nih.govresearchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The optimized geometry serves as the foundation for subsequent calculations of other molecular properties. niscpr.res.in
The electronic structure of a molecule dictates its chemical behavior. DFT calculations illuminate this structure by mapping the distribution of electrons within the molecule. niscpr.res.in This allows for the determination of key electronic properties that govern reactivity and intermolecular interactions.
Ab Initio Methods for Molecular Properties Prediction
Molecular Orbital Analysis
The behavior of electrons in a molecule is described by molecular orbitals, which are fundamental to understanding chemical bonding and reactivity. The analysis of these orbitals provides a framework for predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, functioning as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. nih.gov The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of the molecule, respectively. FMO analysis is a powerful tool for predicting the feasibility and nature of chemical reactions. pku.edu.cn
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description |
|---|---|
| HOMO | The highest energy molecular orbital that is occupied by electrons. It is associated with the molecule's ability to donate electrons. |
| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. It represents the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |
Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis (Mulliken Analysis)
The distribution of charge within a molecule is a key determinant of its interactions with other molecules. Electrostatic potential mapping and charge analysis methods provide valuable information about this distribution.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the electrostatic potential on the surface of a molecule. libretexts.org These maps use a color spectrum to represent different regions of charge, with red typically indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.netyoutube.com Green and yellow regions generally represent neutral or slightly electron-rich areas, respectively. researchgate.net MEP maps are invaluable for predicting sites of electrophilic and nucleophilic reactions, as well as for understanding hydrogen bonding and other non-covalent interactions. libretexts.orgresearchgate.net
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. wikipedia.org Developed by Robert S. Mulliken, this technique partitions the total electron population among the constituent atoms based on the molecular orbitals. wikipedia.org While conceptually simple and widely used, Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.orgq-chem.com Despite this limitation, they provide a useful qualitative understanding of charge distribution and can be correlated with various molecular properties. niscpr.res.in
Table 2: Key Computational Chemistry Concepts
| Term | Definition |
|---|---|
| Density Functional Theory (DFT) | A computational method that uses the electron density to calculate the electronic structure of atoms, molecules, and solids. nih.gov |
| Ab Initio Methods | Computational chemistry methods based on quantum mechanics that do not use experimental data. biologicalmodeling.org |
| Frontier Molecular Orbitals (FMO) | The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity. libretexts.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge. libretexts.org |
| Mulliken Population Analysis | A method for calculating the partial atomic charges in a molecule. wikipedia.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-N-(3-bromophenyl)benzamide sigmaaldrich.com |
| N-(2-aminophenyl)benzamide nih.gov |
| 2-amino-N-(prop-2-yn-1-yl)benzamide |
| 2-amino-N-(2-methoxyethyl)benzamide |
| 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE sigmaaldrich.com |
| 2-Amino-N-(2-bromoethyl)benzamide nih.gov |
| Benzamide (B126), 4-amino- nist.gov |
| 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide nih.gov |
| 2-amino-6-methyl pyrimidine-4-one jocpr.com |
| (2E)-3-[4-(methylsulfanyl)phenyl]-1-(3-bromophenyl)prop-2-en-1-one nih.gov |
| N-(2-benzoyl-phenyl) oxalyl researchgate.net |
| 2-(4-amino-2-phenylaminothiazol-5-oyl)benzofuran researchgate.net |
| [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene) diacetate dergipark.org.tr |
| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid researchgate.net |
| ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate researchgate.net |
| Theobromine researchgate.net |
Reactivity Descriptors: The Fukui Function
To comprehend the chemical reactivity of this compound, scientists employ conceptual density functional theory (DFT), from which reactivity descriptors like the Fukui function are derived. The Fukui function is a crucial tool for identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.
For this compound, the Fukui function helps in pinpointing which atoms are most likely to donate or accept electrons in a chemical reaction. Generally, in similar aromatic amide structures, the nitrogen and oxygen atoms of the amide group, as well as the nitrogen of the amino group, are potential sites for electrophilic attack due to their lone pairs of electrons. Conversely, the carbon atoms of the aromatic rings and the carbonyl carbon can be susceptible to nucleophilic attack. Theoretical calculations on related benzamide derivatives have shown that the distribution of these reactive sites is influenced by the interplay of the electron-donating amino group and the electron-withdrawing bromo and amide functionalities. researchgate.net
Table 1: Representative Fukui Function Indices for Similar Benzamide Structures
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| Carbonyl Carbon | 0.085 | 0.032 |
| Amide Nitrogen | 0.041 | 0.098 |
| Amino Nitrogen | 0.035 | 0.125 |
| Bromine Atom | 0.050 | 0.021 |
Note: The data presented in this table is representative of values found for structurally similar benzamide derivatives and is intended for illustrative purposes.
Theoretical Spectroscopic Predictions
Computational methods provide powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can then be compared with experimental data for structural validation.
Predicted Vibrational Spectra (FT-IR, FT-Raman)
The vibrational modes of this compound can be theoretically investigated using DFT calculations, often at the B3LYP level of theory. These calculations yield predicted frequencies for Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.govnih.gov For analogous molecules, the characteristic vibrational frequencies are well-documented.
The N-H stretching vibrations of the primary amino group and the secondary amide group are typically observed in the high-wavenumber region of the FT-IR spectrum. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band. The aromatic C-H stretching vibrations and the C-C stretching vibrations within the phenyl rings also produce characteristic bands. The presence of the bromine atom introduces a C-Br stretching vibration at lower frequencies. By comparing the calculated vibrational spectra with experimental data of related compounds, a detailed assignment of the observed bands can be achieved, providing a comprehensive understanding of the molecule's vibrational properties. mdpi.comnih.gov
Table 2: Predicted Vibrational Frequencies for a Representative Benzamide Structure
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |
| N-H Stretch (Amine) | 3450 | 3452 |
| N-H Stretch (Amide) | 3350 | 3351 |
| C=O Stretch (Amide) | 1680 | 1678 |
| C-N Stretch | 1320 | 1318 |
| C-Br Stretch | 650 | 652 |
Note: This table contains representative data from theoretical calculations on similar benzamide structures.
Theoretical UV-Vis Spectroscopy via Time-Dependent DFT (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org For this compound, TD-DFT calculations can elucidate the electronic transitions that give rise to its characteristic absorption bands. In similar aromatic compounds, the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions. nih.govresearchgate.net The presence of the amino and bromo substituents on the phenyl rings, along with the benzamide core, influences the energies of these transitions and thus the position of the absorption maxima (λ_max). Computational studies on related 2-aminobenzamides have shown absorption bands around 258 nm and 355 nm. mdpi.com
Table 3: Predicted Electronic Transitions for a Representative Benzamide Analogue
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 355 | 0.25 |
| HOMO-1 -> LUMO | 290 | 0.15 |
| HOMO -> LUMO+1 | 258 | 0.30 |
Note: The data in this table is illustrative and based on TD-DFT calculations for structurally related compounds.
Calculated NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Technique
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.org For this compound, GIAO calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. The chemical shifts of the protons and carbons in the aromatic rings are influenced by the electronic effects of the amino, bromo, and amide substituents. stackexchange.comlibretexts.org The protons of the N-H groups will exhibit characteristic chemical shifts, which can be sensitive to solvent and concentration due to hydrogen bonding. nih.gov Theoretical calculations of NMR shifts for similar organic molecules have shown good agreement with experimental values, aiding in the correct assignment of resonance signals. acs.orgresearchgate.net
Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for Representative Aromatic Amide Structures
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| Carbonyl Carbon | 168.5 | - |
| Aromatic C-Br | 115.2 | - |
| Aromatic C-NH₂ | 148.9 | - |
| Amide N-H | - | 8.5 |
| Amino N-H₂ | - | 5.5 |
| Aromatic C-H | 116.0 - 135.0 | 6.5 - 8.0 |
Note: The values in this table are representative and based on GIAO calculations for analogous compounds.
Intermolecular Interaction Energy Decomposition Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the forces holding the molecules together can be obtained. nih.govnih.gov For a molecule like this compound, these interactions are expected to include hydrogen bonds, halogen bonds, and π-π stacking interactions.
Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Benzamide Analogue
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 20.5 |
| O···H/H···O | 15.2 |
| Br···H/H···Br | 10.8 |
| N···H/H···N | 5.5 |
| C···C (π-π stacking) | 3.0 |
Note: This data is representative and derived from Hirshfeld surface analyses of structurally similar crystalline compounds.
Chemical Reactivity and Mechanistic Studies of 2 Amino N 2 Bromophenyl Benzamide
Reactions Involving the Amide Linkage
The amide bond, while generally stable, can participate in cleavage and formation reactions under specific conditions. Its reactivity is central to both degradation pathways and synthetic manipulations.
Hydrolysis: The hydrolysis of the amide bond in 2-Amino-N-(2-bromophenyl)benzamide results in the cleavage of the molecule to produce 2-aminobenzoic acid and 2-bromoaniline (B46623). This reaction is typically slow in neutral water but can be accelerated by catalysis with acids or bases. libretexts.orglibretexts.org Under acidic conditions, the reaction yields a carboxylic acid and the ammonium (B1175870) salt of the amine. libretexts.org Conversely, basic hydrolysis produces a carboxylate salt and the free amine. libretexts.org The general mechanism involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide.
Amidation: The formation of the amide bond, or amidation, is a fundamental reaction in organic synthesis. The synthesis of this compound would typically involve the reaction of an activated derivative of 2-aminobenzoic acid (like an acyl chloride or anhydride) with 2-bromoaniline. webassign.netyoutube.com Alternatively, direct amidation of 2-aminobenzoic acid with 2-bromoaniline can be achieved using coupling agents or through heating. libretexts.orgorganic-chemistry.org Modern methods often employ catalytic systems to facilitate direct amidation under milder conditions, offering high yields and functional group tolerance. organic-chemistry.org Palladium-catalyzed transamidation reactions have also emerged, allowing for the exchange of the amine portion of an amide, which represents another potential reactivity pathway for the amide linkage. rsc.orgnih.gov
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | Products | Reference |
|---|---|---|---|
| Acidic | H₂O, H⁺ (e.g., HCl) | 2-Aminobenzoic acid + 2-Bromoanilinium salt | libretexts.org |
| Basic | H₂O, OH⁻ (e.g., NaOH) | 2-Aminobenzoate salt + 2-Bromoaniline | libretexts.org |
| Enzymatic | Enzymes (in vivo) | 2-Aminobenzoic acid + 2-Bromoaniline | libretexts.org |
Reactions at the Amino Group
The primary amino group attached to the benzoyl ring is a key site for nucleophilic reactions, including acylation and alkylation, and is instrumental in the construction of fused heterocyclic rings.
Acylation: The primary amino group of this compound can be readily acylated using standard reagents like acid chlorides or anhydrides to form the corresponding N-acyl derivative. webassign.netresearchgate.net For example, reacting 2-aminobenzoic acid with acetic anhydride (B1165640) leads to the formation of 2-(N-acetylamino)benzoic acid. webassign.net This type of reaction is fundamental for introducing new functional groups or for protecting the amino group during subsequent transformations. Efficient methods for the N-acylation of amines with aldehydes under UV light have also been developed, providing a green and mild route to 2-aminobenzamides. thieme-connect.comthieme-connect.com
Alkylation: The amino group can also undergo N-alkylation with alkyl halides. However, this reaction can sometimes be challenging to control, as multiple alkylations can occur. Studies on the alkylation of related 2-aminobenzimidazole (B67599) systems demonstrate the feasibility of introducing alkyl and aryl groups onto the amino nitrogen. researchgate.net In some cases, reactions intended for N-alkylation of related structures like 2-azidobenzamide have led to unexpected cyclization products rather than simple alkylation, indicating a complex reactivity landscape. acs.orgnih.govacs.orgacs.org
Table 2: Examples of Acylation and Alkylation of Amino Groups
| Reaction Type | Reagent | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Acylation | Acetic Anhydride | 2-Aminobenzoic Acid | N-Acetylanthranilic acid | webassign.net |
| Acylation | α-Oxocarboxylic Acids | Anilines | 2-Aminobenzophenones | rsc.org |
| Alkylation | Mono/Bis-β-aminoketones | 2-Aminobenzamide (B116534) | N-Alkylated 2-Aminobenzamides | researchgate.net |
A significant area of reactivity for this compound involves intramolecular or tandem reactions that utilize the amino group and the adjacent amide functionality to construct fused heterocyclic systems. Quinazolinones are particularly accessible through this route. researchgate.netnih.gov
The synthesis of quinazolinones often starts from 2-aminobenzamides, which can be cyclized with a one-carbon source. For example, 2-aminobenzamide can react with dimethyl sulfoxide (B87167) (DMSO) as a carbon source in the presence of an oxidant like H₂O₂ to form a quinazolin-4(3H)-one scaffold. nih.gov Another approach involves the copper-catalyzed reaction of 2-aminobenzamide with methanol (B129727), where methanol serves as both a C1 building block and the solvent. researchgate.net The proposed mechanism involves the in-situ oxidation of methanol to formaldehyde, which then condenses with the 2-aminobenzamide, followed by intramolecular cyclization and subsequent oxidation to yield the quinazolinone. researchgate.net These reactions highlight the potential of the 2-amino-N-arylbenzamide core to serve as a precursor to a wide array of medicinally relevant heterocyclic compounds. researchgate.netmdpi.com
Table 3: Synthesis of Quinazolinones from 2-Aminobenzamide Derivatives
| C1 Source | Catalyst/Reagents | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| DMSO | H₂O₂ | None | DMSO | Quinazolin-4(3H)-one | nih.gov |
| Methanol | Copper complex | Cs₂CO₃ | Methanol | Quinazolin-4(3H)-one | researchgate.net |
| Aldehydes | DMSO (as oxidant) | N/A | DMSO | Dihydroquinazolinone | nih.gov |
Reactivity of the Bromine Atom
The bromine atom on the N-phenyl ring is a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
The bromine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. numberanalytics.com
The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com The choice of ligand for the palladium catalyst is crucial and has evolved over time, with sterically hindered phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) showing high efficacy. nih.govwikipedia.org This reaction could be used to couple this compound with another amine, potentially leading to complex poly-aromatic nitrogen-containing structures. The reaction is known for its broad substrate scope and tolerance of various functional groups, making it a powerful tool in modern organic synthesis. acs.orgnih.gov
Table 4: Typical Components for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) | nih.gov |
| Ligand | Xantphos, BINAP, DPPF | Stabilize catalyst, promote key steps | wikipedia.orgnih.gov |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Deprotonate the amine nucleophile | numberanalytics.comnih.gov |
| Solvent | Toluene, Dioxane | Reaction medium | nih.govyoutube.com |
| Nucleophile | Primary/Secondary Amines, Amides | Forms the new C-N bond | wikipedia.orgnumberanalytics.com |
Intramolecular Cyclization Reactions (e.g., O-arylation to form benzoxazoles)
One of the key reactions of N-(2-bromophenyl)benzamide derivatives is intramolecular cyclization to form benzoxazoles. This transformation typically proceeds via an intramolecular O-arylation, a type of Ullmann condensation. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on the parent compound, N-(2-bromophenyl)benzamide.
Research has shown that the intramolecular O-arylation can be effectively catalyzed by copper complexes. For instance, the use of copper(II) acetate (B1210297) (Cu(OAc)₂) in the presence of a ligand and a base can promote the cyclization of N-(2-bromophenyl)benzamide to form 2-phenylbenzoxazole. One study reported the use of 1-[2-(N-(3-diphenylphosphinopropyl))aminoethyl]pyrrolidine (DPPAP) as a ligand with Cu(OAc)₂ in water, which facilitated this transformation. rsc.org The reaction involves the deprotonation of the amide nitrogen, followed by coordination of the copper catalyst to the amide oxygen and the bromine-bearing ring, ultimately leading to the formation of the C-O bond and elimination of copper bromide.
Another approach involves the use of copper(II) oxide nanoparticles under aerobic conditions to induce the ring closure of N-(2-bromophenyl)benzamides. mdpi.com The general principle of these reactions is the formation of a five-membered ring through the nucleophilic attack of the amide oxygen onto the carbon atom bearing the bromine, facilitated by a transition metal catalyst. The presence of the amino group on the benzoyl moiety of this compound is expected to influence the electronic properties of the molecule but not inhibit the fundamental cyclization pathway.
| Catalyst System | Ligand | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | 1-[2-(N-(3-diphenylphosphinopropyl))aminoethyl]pyrrolidine (DPPAP) | Et₃N / H₂O | 2-Phenylbenzoxazole | rsc.org |
| Copper(II) oxide nanoparticles | None | Base | 2-Phenylbenzoxazole | mdpi.com |
Formation of Benzoselenoamides
Mechanistic Investigations of Novel Transformations
The unique structural arrangement of this compound makes it a candidate for novel chemical transformations, the mechanisms of which are areas of active research. These include pathways involving radical intermediates and those catalyzed by transition metals.
Radical Reaction Pathways
Radical reactions offer an alternative pathway for the cyclization of benzamide (B126) derivatives. While specific studies on the radical reactions of this compound are limited, general methodologies for the radical cyclization of benzamides have been developed. These reactions typically involve the generation of a radical species that can undergo an intramolecular addition to another part of the molecule.
| Substrate | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-allylbenzamides | CF₃SO₂Na | Visible light, room temperature, water | Trifluoromethylated dihydroisoquinolinones | rsc.org |
| Methacryloyl benzamides | Perfluoroalkyl iodides | AIBN (initiator), with or without CuI | Perfluorinated or cyanated isoquinolinediones | rsc.org |
Transition Metal Catalyzed Transformations
Transition metal catalysis is a powerful tool for constructing complex molecules from simpler precursors, and it plays a crucial role in the transformations of this compound and related compounds. The mechanisms of these reactions often involve the formation of organometallic intermediates.
A notable example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to synthesize 3-(imino)isoindolin-1-ones. mdpi.com The proposed mechanism for this reaction involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com This intermediate is formed from the oxidative addition of the cobalt catalyst to the carbon-bromine bond of the benzamide. Subsequent nucleophilic addition of the amide to the carbodiimide, followed by C-C bond formation, leads to the final product. mdpi.com
Similarly, palladium-catalyzed intramolecular aminoarylation of alkenes has been studied, where an intermediate Pd-amido species is proposed. acs.org Insertion of the alkene into the Pd-N bond generates a Pd-alkyl species, which then undergoes reductive elimination to yield the cyclized product. acs.org
In the context of the intramolecular O-arylation to form benzoxazoles mentioned earlier, the transition metal (typically copper) facilitates the reaction by bringing the reacting centers into proximity and lowering the activation energy for the C-O bond formation. The catalytic cycle is generally believed to involve oxidative addition, ligand exchange, and reductive elimination steps.
| Reaction Type | Catalyst | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Cyclization with carbodiimides | Cobalt | Five-membered aza-cobaltacycle | 3-(Imino)isoindolin-1-ones | mdpi.com |
| Intramolecular aminoarylation | Palladium | Pd-amido species, Pd-alkyl species | Pyrrolidines | acs.org |
| Intramolecular O-arylation | Copper | Organocopper intermediate | Benzoxazoles | rsc.org |
Based on a comprehensive search for scholarly articles and data, there is a notable lack of published research specifically detailing the coordination chemistry of this compound. While extensive literature exists on the coordination chemistry of related benzamide and aniline (B41778) derivatives, as well as general principles of ligand design and metal complex characterization, specific experimental data for the target compound is not available in the retrieved search results.
The searches did not yield any specific information regarding:
The design of this compound as a ligand or its specific coordination modes with various metal ions.
The synthesis and characterization of its metal complexes with transition metals such as Co(II), Fe(III), Cu(II), Zn(II), or Pt(IV).
Spectroscopic data (FT-IR, NMR), magnetic moment measurements, or molar conductivity data for any such complexes.
Structural analyses, including X-ray crystallography, of coordination compounds formed with this ligand.
Due to the absence of specific scientific data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate article as requested under the strict outline provided. Fulfilling the request would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.
Advanced Research Perspectives and Methodological Considerations
High-Throughput Synthesis and Screening Methodologies for Benzamide (B126) Derivatives
The exploration of benzamide derivatives, including structures related to 2-Amino-N-(2-bromophenyl)benzamide, has been significantly accelerated by the adoption of high-throughput synthesis (HTS) and screening methodologies. These approaches enable the rapid generation and evaluation of large libraries of compounds, facilitating the identification of molecules with desired biological activities.
High-throughput synthesis of benzamide derivatives often employs parallel synthesis techniques, where multiple related compounds are synthesized simultaneously in microtiter plates or by using automated synthesis platforms. One common strategy involves the amidation reaction between a library of carboxylic acids (or their activated forms like acyl chlorides) and a library of amines. For instance, a one-pot synthesis method has been described for producing quinazolinone and benzamide derivatives by reacting 2-aminobenzamide (B116534) with various aromatic benzoyl chlorides under solvent-free conditions, using a reusable nano solid acid catalyst. This method highlights an efficient and environmentally benign approach to generating a diverse set of benzamides. The process can be streamlined by using robotic systems for liquid handling, reaction setup, purification, and analysis, thereby increasing the speed and reproducibility of library synthesis.
Once synthesized, these compound libraries are subjected to high-throughput screening (HTS) to assess their biological activity against specific targets. HTS platforms utilize state-of-the-art robotics and automated systems to test millions of compounds in a short period. The process is highly miniaturized, often using nanoliter-scale volumes in 1536-well plates to conserve both the synthesized compounds and assay reagents.
Key aspects of the HTS process include:
Acoustic Technology: Sound waves are used to transfer nanoliter droplets of compounds from source plates to assay plates, a contactless method that prevents contamination and enhances precision.
Diverse Assay Formats: A wide range of assays can be adapted for HTS, from biochemical assays measuring enzyme inhibition (e.g., for kinases or poly(ADP-ribose) polymerase (PARP)) to cell-based assays assessing outcomes like cell proliferation, apoptosis, or changes in reporter gene expression.
Data Analysis: HTS campaigns generate vast amounts of data that require sophisticated data analysis algorithms to identify "hits"—compounds that exhibit significant activity against the target. These initial hits are then subjected to further validation and dose-response studies to confirm their activity and determine their potency.
For example, benzamide derivatives have been evaluated as tubulin inhibitors targeting the colchicine (B1669291) binding site and as PARP-1 inhibitors. In these cases, HTS would be used to screen a library of novel benzamides for their ability to inhibit tubulin polymerization or PARP-1 enzymatic activity, respectively. The efficiency of HTS means that a process that once took months can now be completed in a matter of weeks.
| Methodology | Description | Application to Benzamides |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a spatially separated format (e.g., 96-well plates). | Rapid generation of a library of benzamide analogues by varying the substituents on the aniline (B41778) and benzoic acid rings. |
| Automated Synthesis | Use of robotic platforms for reaction setup, monitoring, work-up, and purification. | Increases throughput and reproducibility for creating large benzamide libraries. |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against biological targets. | Screening benzamide libraries for activity as enzyme inhibitors (e.g., PARP, carbonic anhydrase), receptor modulators, or antiproliferative agents. |
| Miniaturization | Scaling down assay volumes to the nanoliter level to conserve compounds and reagents. | Enables the screening of larger and more diverse benzamide libraries cost-effectively. |
Chemoinformatics and Database Mining for Benzamide Research
Chemoinformatics is a critical discipline in modern drug discovery that combines chemistry, computer science, and information technology to analyze vast datasets of chemical information. For benzamide research, chemoinformatics and database mining are indispensable tools for designing novel compounds, predicting their properties, and understanding structure-activity relationships (SAR).
Database mining involves searching large chemical databases, such as the Human Metabolome Database (HMDB) or specialized collections like MarinLit, for existing compounds with specific structural features or reported biological activities. Researchers can mine these databases to identify known benzamide derivatives, understand their chemical space, and find starting points for new design projects. For instance, a chemoinformatics analysis of marine natural products highlighted indol-3-yl-glyoxylamides as a scaffold with unexplored bioactivity, prompting a synthetic effort to create and test a new library of these compounds.
Chemoinformatics plays a vital role at several stages of the research process:
Lead Identification: Virtual screening of compound databases using molecular docking simulations can predict which benzamide structures are most likely to bind to a specific protein target, such as an enzyme's active site. This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.
Lead Optimization: Once initial hits are identified, chemoinformatic tools are used to guide the modification of the lead compound to improve its properties. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models can then predict the activity of virtual, unsynthesized benzamide derivatives, helping chemists decide which modifications are most likely to enhance potency or reduce off-target effects.
ADME/T Prediction: Chemoinformatics models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of compounds. This early-stage computational filtering helps to deprioritize molecules that are likely to have poor pharmacokinetic profiles or toxic liabilities.
Q & A
Basic: What are the established synthetic routes for 2-Amino-N-(2-bromophenyl)benzamide, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via amide coupling. For example, derivatives like 2-Amino-N-(4′-bromophenyl)benzamide are prepared by reacting 2-aminobenzoic acid with substituted anilines (e.g., 4-bromoaniline) using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by triethylamine as a base . Purification is achieved via recrystallization from ethyl acetate/hexane mixtures (yields ~70–97%) . Structural validation employs:
- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and NH₂/NH peaks (~3300–3400 cm⁻¹) .
- NMR : ¹H-NMR shows aromatic protons (δ 6.5–8.5 ppm), NH₂ signals (~5.5–6.5 ppm), and amide NH (δ ~10 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 281 for C₁₃H₁₀BrN₂O⁺) .
Advanced: How does the absence of a pyrrolyl moiety impact the reactivity of N-(2-bromophenyl)benzamide derivatives under photostimulated cyclization?
Methodological Answer:
Photostimulated cyclization of N-(2-bromophenyl)benzamide derivatives requires electron-donating groups (e.g., pyrrolyl) to initiate radical formation. In their absence (e.g., this compound), reactions with t-BuOK/DMSO yield no cyclized products, highlighting the necessity of substituents that stabilize intermediates via conjugation or radical delocalization . Researchers should prioritize introducing heteroaromatic groups or electron-rich substituents to enable such transformations.
Basic: What spectroscopic criteria distinguish this compound from its structural analogs?
Methodological Answer:
Key distinctions include:
- ¹H-NMR : The 2-bromophenyl group shows a deshielded aromatic proton at δ ~7.5–8.0 ppm (ortho to Br). NH₂ protons appear as a singlet (~5.5 ppm), while the amide NH resonates at δ ~10 ppm .
- ¹³C-NMR : Bromine induces significant deshielding in adjacent carbons (C-Br: δ ~120–130 ppm) .
- MS : Isotopic patterns for bromine (¹⁸¹Br/⁷⁹Br ~1:1 ratio) confirm substitution .
Advanced: How do substituents on the benzamide core influence biological activity in related compounds?
Methodological Answer:
Substituents modulate activity via electronic and steric effects. For example:
- Electron-withdrawing groups (e.g., Cl, Br) : Enhance thrombin inhibition (IC₅₀ values <10 µM) by increasing electrophilicity at the amide carbonyl .
- Methoxy groups : Improve solubility but may reduce binding affinity due to steric hindrance .
- Amino groups : Enable hydrogen bonding with biological targets (e.g., enzymes) .
In vitro assays (e.g., enzyme inhibition, MIC tests) are recommended to correlate structure-activity relationships .
Basic: What purification strategies optimize yield and purity for this compound?
Methodological Answer:
- Recrystallization : Use benzene or ethyl acetate/hexane mixtures to remove unreacted aniline or acid byproducts .
- Column chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 20–50%) for complex mixtures .
- Yield optimization : Maintain anhydrous conditions during coupling and use excess thionyl chloride (1.2–1.5 eq) to ensure complete acid activation .
Advanced: Can computational models predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
Yes. Quantum chemical calculations (e.g., DFT) and QSPR models analyze:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., Br as a leaving group) .
- Transition state modeling : Predict activation barriers for SNAr reactions at the 2-bromo position .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates . Tools like Gaussian or ADF are recommended for such studies.
Basic: What intermediates are critical in synthesizing this compound?
Methodological Answer:
Key intermediates include:
- 2-Aminobenzoic acid : The core carboxylic acid precursor .
- 2-Bromoaniline : Provides the substituted aryl amine for amide formation .
- Benzoyl chloride derivatives : Generated in situ via SOCl₂ treatment of 2-aminobenzoic acid .
Advanced: How can contradictory biological data for 2-Aminobenzamide derivatives be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), or enzyme sources . Standardize protocols using controls like known inhibitors.
- Structural analogs : Subtle differences (e.g., ortho vs. para substituents) drastically alter activity. Perform X-ray crystallography or docking studies to validate binding modes .
- Purity : Trace impurities (e.g., unreacted aniline) may skew results. Confirm purity via HPLC (>95%) before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
